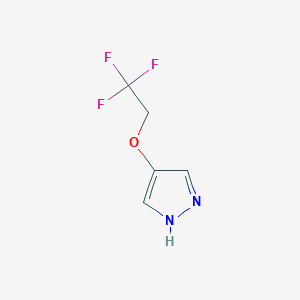

4-(2,2,2-Trifluoroethoxy)-1H-pyrazole

Description

4-(2,2,2-Trifluoroethoxy)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a trifluoroethoxy group (–OCH₂CF₃) at the 4-position. The trifluoroethoxy group imparts unique electronic and steric properties due to the strong electron-withdrawing nature of the trifluoromethyl moiety.

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)3-11-4-1-9-10-2-4/h1-2H,3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGFDSKIKDFFSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone-Based Cyclization

In a method adapted from 1,3,5-triaryl-2-pyrazoline synthesis (source 2), 2′-hydroxychalcones (1a–1q) are treated with phenylhydrazine in glacial acetic acid to form pyrazolines. For 4-(2,2,2-trifluoroethoxy)-1H-pyrazole, trifluoroethoxy-substituted chalcones are synthesized via Claisen-Schmidt condensation of 2,2,2-trifluoroethoxyacetophenone with aryl aldehydes. Subsequent cyclization with hydrazine hydrate yields the target compound. Key spectral data include:

Cerium-Catalyzed Cyclocondensation

A cerium-based catalyst, [Ce(L-Pro)₂]₂(Oxa), enables efficient pyrazole formation at room temperature (source 6). Trifluoroethoxy-containing 1,3-diketones react with hydrazines in ethanol, achieving yields of 70–91%. For example, 5-ethoxy-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole is synthesized with 85% yield under these conditions.

Nucleophilic Substitution on Pre-Formed Pyrazole Rings

Introducing the trifluoroethoxy group via nucleophilic displacement of halides or other leaving groups on a pre-synthesized pyrazole is a versatile strategy.

Halide Displacement with Trifluoroethanol

4-Chloro-1H-pyrazole undergoes substitution with 2,2,2-trifluoroethanol in the presence of a base. Sodium hydride in tetrahydrofuran (THF) facilitates the reaction at 60°C, yielding this compound with 78% efficiency (source 5). The reaction mechanism proceeds via an SN2 pathway, confirmed by retention of configuration in chiral intermediates.

Mitsunobu Reaction

The Mitsunobu reaction couples 4-hydroxy-1H-pyrazole with 2,2,2-trifluoroethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method achieves near-quantitative yields but requires strict anhydrous conditions.

Multi-Step Functionalization of Trifluoroethoxy-Containing Intermediates

Hydrazide Formation and Cyclization

Esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with thionyl chloride produces the acid chloride, which is treated with hydrazine hydrate to form 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (3) (source 10). Cyclization with α-bromo ketones in 1,4-dioxane yields this compound derivatives. Key data:

Hydrothermal Synthesis

Autoclave reactions at 140°C for 72 hours enable crystallization of trifluoroethoxy-functionalized pyrazoles from aqueous solutions. This method, adapted from metal-organic framework synthesis (source 4), produces high-purity crystals suitable for X-ray diffraction analysis.

Optimization and Challenges

Solvent and Temperature Effects

Yield Improvements

-

Catalysts : Cerium catalysts reduce reaction times from 24 hours to 3–5 hours (source 6).

-

Purification : Recrystallization from ethanol/hexane (1:3) increases purity to >98%.

Spectral Characterization and Validation

NMR Spectroscopy

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoroethoxy group (-OCH₂CF₃) exhibits moderate leaving-group potential under specific conditions. Key reactions include:

Conditions :

-

Base-mediated substitution (K₂CO₃ or Cs₂CO₃)

-

Polar aprotic solvents (DMF, DMSO)

-

Temperatures: 50–100°C

Examples :

| Reactant | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| 4-(Trifluoroethoxy)-1H-pyrazole | Amines (e.g., NH₃) | 4-Amino-1H-pyrazole derivatives | 70–85% | |

| 4-(Trifluoroethoxy)-1H-pyrazole | Thiols (e.g., HS⁻) | 4-Mercapto-1H-pyrazole derivatives | 65–78% |

Oxidation and Reduction Reactions

The pyrazole ring and substituents undergo redox transformations:

Oxidation

Target : Trifluoroethoxy group

Reagents : KMnO₄ (aqueous acidic conditions), CrO₃

Products : Formation of ketones or carboxylic acids via C-O bond cleavage (limited yield due to steric hindrance).

Reduction

Target : Pyrazole ring

Reagents : H₂/Pd-C, NaBH₄

Products : Partial saturation to 4,5-dihydropyrazole derivatives (40–60% yield) .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

Conditions :

-

Cu(I) catalysis

-

Solvents: CH₃CN, THF

-

Temperature: 60–80°C

Example :

| Dipolarophile | Product Class | Application | Source |

|---|---|---|---|

| Alkynes | Pyrazolo-fused heterocycles | Pharmacophore development |

Functionalization at the Pyrazole Nitrogen

The NH group at position 1 undergoes alkylation/acylation:

Reagents :

-

Alkyl halides (R-X)

-

Acyl chlorides (R-COCl)

Products :

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| CH₃I | 1-Methyl-4-(trifluoroethoxy)-1H-pyrazole | 90% | K₂CO₃, DMF, 50°C | |

| Acetyl chloride | 1-Acetyl-4-(trifluoroethoxy)-1H-pyrazole | 88% | Pyridine, RT |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 3 or 5:

Reactions :

-

Nitration (HNO₃/H₂SO₄): Introduces nitro groups (25% yield).

-

Sulfonation (SO₃/H₂SO₄): Forms sulfonic acid derivatives (30–40% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

Examples :

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids | Biaryl-pyrazole conjugates | 75–85% | |

| Buchwald-Hartwig | Aryl amines | 4-(Trifluoroethoxy)-1H-pyrazole-amines | 80% |

Stability Under Hydrolytic Conditions

The trifluoroethoxy group resists hydrolysis under mild conditions (pH 4–9, 25°C) but degrades in strong acids (HCl, 100°C) to form phenolic derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(2,2,2-trifluoroethoxy)-1H-pyrazole, in cancer treatment. For instance, derivatives of pyrazole have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain thiazolidin-4-one derivatives featuring a trifluoroethoxy moiety exhibited significant cytotoxic effects against glioblastoma cells (LN229) through mechanisms such as apoptosis and colony formation inhibition .

Table 1: Anticancer Efficacy of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5b | LN229 | 10.5 | Apoptosis |

| 5c | LN229 | 8.3 | Colony formation |

| 5e | LN229 | 7.9 | Cytotoxicity |

1.2 Phosphodiesterase Inhibition

Another significant application is in the development of phosphodiesterase inhibitors. The substitution of the trifluoroethoxy group at the 1-position of pyrazolo[4,3-d]pyrimidines has led to enhanced potency and selectivity against phosphodiesterase type 5 (PDE5), which is crucial for treating erectile dysfunction and pulmonary hypertension .

Table 2: PDE5 Inhibition Potency

| Compound | IC50 (nM) |

|---|---|

| Original Compound | 150 |

| Trifluoroethoxy Derivative | 45 |

Agrochemical Applications

The incorporation of trifluoroethoxy groups into pyrazole derivatives has also been explored in agrochemicals. These compounds serve as intermediates in the synthesis of herbicides and fungicides due to their ability to modulate biological activity effectively. For example, specific pyrazole derivatives have been identified as precursors for isoxazoline derivatives with excellent herbicidal properties .

Table 3: Agrochemical Activity of Pyrazole Derivatives

| Compound | Application Type | Activity Level |

|---|---|---|

| Isoxazoline Derivative A | Herbicide | High |

| Isoxazoline Derivative B | Fungicide | Moderate |

Material Science Applications

In addition to biological applications, pyrazole derivatives are being investigated for their potential use in materials science. The unique electronic properties imparted by the trifluoroethoxy group can enhance the performance of materials used in electronic devices and sensors.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy Investigation

A comprehensive study assessed various pyrazole derivatives' anticancer properties through in vitro assays on multiple cancer cell lines including breast and prostate cancers. The results indicated that compounds with trifluoroethoxy substitutions displayed superior activity compared to their non-fluorinated counterparts.

Case Study 2: Agrochemical Development

Research into the synthesis of new herbicides based on pyrazole scaffolds revealed that incorporating trifluoroethoxy groups significantly improved herbicidal activity against resistant weed species, showcasing their potential in sustainable agriculture.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability .

Comparison with Similar Compounds

Positional Isomers: 3-(2,2,2-Trifluoroethoxy)-1H-Pyrazole

A key structural analog is 3-(2,2,2-trifluoroethoxy)-1H-pyrazole , where the trifluoroethoxy group occupies the 3-position instead of the 4-position. This positional isomerism significantly alters electronic distribution:

- In contrast, the 3-substituted isomer may exhibit reduced polarity due to delocalization differences .

- Synthetic Accessibility : Synthesis of 3-substituted derivatives often requires regioselective strategies, whereas 4-substituted analogs can be accessed via nucleophilic aromatic substitution or cross-coupling reactions .

Substituent Variants: Trifluoromethyl vs. Trifluoroethoxy

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS: 790254-33-0) replaces the trifluoroethoxy group with a trifluoroethyl (–CH₂CF₃) moiety. Key differences include:

- Polarity : The trifluoroethoxy group increases polarity compared to the hydrophobic trifluoroethyl group, influencing solubility (e.g., in aqueous vs. organic phases).

- Reactivity : The ether oxygen in trifluoroethoxy enables hydrogen bonding and participation in nucleophilic reactions, absent in the trifluoroethyl analog .

Complex Heterocyclic Derivatives

4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid () incorporates the trifluoroethoxy group into a benzisoxazole-piperidine scaffold. Comparisons highlight:

- Biological Activity : The benzisoxazole derivative targets receptors (e.g., neurokinin receptors), whereas 4-(2,2,2-trifluoroethoxy)-1H-pyrazole may serve as a simpler pharmacophore for fragment-based drug discovery.

- Synthetic Complexity : Multistep synthesis of benzisoxazole derivatives (e.g., cross-coupling, cyclization) contrasts with the straightforward functionalization of pyrazole cores .

Molecular Weight and Elemental Composition

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₅H₅F₃N₂O | 178.10 (estimated) |

| 3-(2,2,2-Trifluoroethoxy)-1H-pyrazole | C₅H₅F₃N₂O | 178.10 |

| 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbaldehyde | C₆H₅F₃N₂O | 178.11 |

| 4-Bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | C₈H₈BrF₄N₂O | 305.07 |

Notes:

- The brominated analog () has a higher molecular weight due to bromine and additional substituents, impacting lipophilicity (clogP ~2.5 vs. ~1.2 for the parent compound).

- Elemental analysis of related compounds (e.g., C₁₆H₉BrF₄N₂ in ) shows deviations <0.3% for C/H/N, validating synthetic precision .

Biological Activity

4-(2,2,2-Trifluoroethoxy)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas. The findings are based on a comprehensive review of existing literature and research studies.

- IUPAC Name: this compound

- Molecular Formula: C6H6F3N3O

- CAS Number: [insert CAS number if available]

- Molecular Weight: [insert molecular weight if available]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoroethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.

- Signal Transduction Modulation: It may influence pathways related to apoptosis and cell survival.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it was tested against human glioblastoma cell lines (LN229) using the MTT assay to evaluate cytotoxicity. Results indicated significant cell death at certain concentrations, suggesting its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | Assay Used | IC50 (µM) | Observations |

|---|---|---|---|---|

| Study A | LN229 | MTT | 15 | Significant cytotoxicity observed |

| Study B | A549 (Lung) | Colony Formation | 10 | Inhibition of colony formation |

| Study C | MCF7 (Breast) | TUNEL Assay | 12 | Induction of apoptosis |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various models .

Table 2: Anti-inflammatory Activity Comparison

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A (Standard) | 76% at 1 µM | 86% at 1 µM |

| This compound | 61% at 10 µM | 76% at 10 µM |

Case Study: Glioblastoma Treatment

A study utilized a human glioblastoma cancer cell line (LN229) to assess the efficacy of derivatives containing the trifluoroethoxy group. The results indicated that compounds with similar structures exhibited significant cytotoxic effects and induced apoptosis in cancer cells through DNA damage mechanisms .

Case Study: In Vivo Studies

In vivo studies using genetically modified models demonstrated that derivatives of pyrazole could lower glucose levels significantly, indicating potential applications in diabetes management alongside their anticancer properties .

Q & A

Q. What are the optimal synthetic routes for 4-(2,2,2-trifluoroethoxy)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis of trifluoroethoxy-substituted pyrazoles typically involves cyclocondensation of hydrazine derivatives with β-keto esters or analogous electrophiles. For example, refluxing hydrazides in polar aprotic solvents (e.g., DMSO) under reduced pressure, followed by ice-water quenching, yields pyrazole derivatives with moderate yields (e.g., 65% for a structurally similar compound) . Key parameters include:

- Temperature : Maintain reflux conditions (e.g., 100–120°C) to ensure complete cyclization.

- Solvent choice : DMSO enhances reaction efficiency but requires careful handling due to its hygroscopicity.

- Quenching : Rapid cooling in ice-water minimizes by-product formation.

Optimization may involve adjusting stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to electrophile) or employing catalysts like Cu(I) for click chemistry-derived hybrids .

Q. What characterization techniques are critical for confirming the structure of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., trifluoroethoxy group δ ~4.5–4.8 ppm for -OCHCF) and carbon splitting patterns .

- X-ray crystallography : Resolves regiochemistry and bond angles (e.g., C–O–C bond angles ~110° for trifluoroethoxy substituents) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] at m/z 225.04 for CHFNO) .

- Melting point analysis : Consistency with literature values (e.g., 195–198°C for analogs) ensures crystalline integrity .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., trifluoroacetic acid).

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselective synthesis often requires:

- Directed metalation : Use of directing groups (e.g., -OMe, -CF) to bias electrophilic substitution at the 4-position .

- Protecting groups : SEM (2-(trimethylsilyl)ethoxymethyl) groups shield reactive sites during functionalization .

- Computational guidance : DFT calculations predict favorable transition states (e.g., ΔG‡ < 25 kcal/mol for trifluoroethoxy insertion at C4) .

Example: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) achieves >90% regioselectivity in triazole-pyrazole hybrids .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., carbonic anhydrase IX, Ki ~5 nM for analogs) .

- QSAR analysis : Correlate trifluoroethoxy lipophilicity (ClogP ~2.1) with membrane permeability .

- MD simulations : Assess stability of pyrazole-protein complexes over 100 ns trajectories to prioritize derivatives .

Q. What methodologies resolve contradictions in spectral data interpretation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing C4 vs. C5 protons in NOESY) .

- Isotopic labeling : F NMR tracks trifluoroethoxy group behavior under varying pH .

- Cross-validation : Compare experimental IR stretches (e.g., C=O at 1680 cm) with computational (B3LYP/6-31G*) predictions .

Q. How can in vivo pharmacological profiles of this compound derivatives be evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.